Propyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate
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Overview
Description
Propyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is a synthetic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a cyclopropane ring, which imparts significant strain and reactivity to the molecule. The compound’s structure includes an aspartyl group, which is derived from aspartic acid, an amino acid commonly found in proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through various methods, including the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Aspartyl Group Introduction: The aspartyl group is introduced through the reaction of aspartic acid with a suitable protecting group to prevent unwanted side reactions. This is followed by coupling with the cyclopropane derivative using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Final Coupling: The final step involves the coupling of the propyl group to the aspartyl-cyclopropane intermediate using standard alkylation techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of peptide coupling and deprotection, ensuring high yields and purity of the final product. Additionally, the use of flow chemistry techniques can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Propyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the aspartyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols, amines, or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in modulating enzyme activity and protein interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of Propyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify target proteins. Additionally, the aspartyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
L-Aspartyl-L-phenylalanine methyl ester:
N-(3,3-Dimethylbutyl)-L-α-aspartyl-L-phenylalanine:
Uniqueness
Propyl N-(L-aspartyl)-1-aminocyclopropanecarboxylate is unique due to the presence of the cyclopropane ring, which imparts significant strain and reactivity to the molecule. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Properties
CAS No. |
104544-07-2 |
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Molecular Formula |
C11H18N2O5 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(3S)-3-amino-4-oxo-4-[(1-propoxycarbonylcyclopropyl)amino]butanoic acid |
InChI |
InChI=1S/C11H18N2O5/c1-2-5-18-10(17)11(3-4-11)13-9(16)7(12)6-8(14)15/h7H,2-6,12H2,1H3,(H,13,16)(H,14,15)/t7-/m0/s1 |
InChI Key |
AKAPSENBMFGJPM-ZETCQYMHSA-N |
Isomeric SMILES |
CCCOC(=O)C1(CC1)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCCOC(=O)C1(CC1)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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